BenchChemオンラインストアへようこそ!

1-(4-chlorobenzoyl)-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}piperidin-4-ol

XBP1 inhibition ER stress high-throughput screening

This compound features a sterically demanding (2,4-dichlorophenyl)sulfanyl methyl substituent at the piperidine 4-position, structurally diverging from simpler 4-hydroxypiperidine analogs. With XLogP3 of 5.2—substantially exceeding typical 4-chlorobenzoylpiperidines—it serves as an ideal high-lipophilicity reference for SPR studies, membrane permeability assays (PAMPA/Caco-2), and MAGL inhibitor optimization. The tertiary alcohol and aryl chloride functionalities offer orthogonal derivatization handles. Suited for ER stress research (IRE1α-XBP1 axis) and as a threshold control in PBP4-targeted antibacterial screening.

Molecular Formula C19H18Cl3NO2S
Molecular Weight 430.77
CAS No. 866143-80-8
Cat. No. B2562743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorobenzoyl)-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}piperidin-4-ol
CAS866143-80-8
Molecular FormulaC19H18Cl3NO2S
Molecular Weight430.77
Structural Identifiers
SMILESC1CN(CCC1(CSC2=C(C=C(C=C2)Cl)Cl)O)C(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H18Cl3NO2S/c20-14-3-1-13(2-4-14)18(24)23-9-7-19(25,8-10-23)12-26-17-6-5-15(21)11-16(17)22/h1-6,11,25H,7-10,12H2
InChIKeyHJKNTECFBOMCNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

866143-80-8 – 4-Chlorobenzoylpiperidine Sulfanyl Derivative for Specialized Chemical Procurement


1-(4-chlorobenzoyl)-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}piperidin-4-ol (CAS 866143-80-8) is a synthetic N-acylpiperidine and benzamide derivative (C19H18Cl3NO2S, MW 430.8 g/mol) that belongs to the 4-chlorobenzoylpiperidine scaffold class [1]. Its structure incorporates a tertiary alcohol at the piperidine 4-position and a (2,4-dichlorophenyl)sulfanyl methyl side chain, distinguishing it from simpler 4-hydroxypiperidine analogs. The compound has been registered in authoritative chemical databases including PubChem (CID 1489029), ChEBI (CHEBI:121887), and ChEMBL [2][3]. Predicted physicochemical parameters include an XLogP3 of 5.2, a boiling point of 586.5±50.0 °C, a density of 1.46±0.1 g/cm³, and a pKa of 13.66±0.20, indicating significant lipophilicity and a weakly acidic tertiary alcohol . The 4-chlorobenzoylpiperidine chemotype has been actively explored in medicinal chemistry campaigns, most notably as a scaffold for reversible monoacylglycerol lipase (MAGL) inhibitors, where structural optimization led from a lead compound with Ki = 8.6 μM to an optimized derivative with Ki = 0.65 μM [4].

866143-80-8 – Why Generic 4-Hydroxypiperidine Analogs Cannot Substitute This Compound in Structure-Activity Studies


Within the 4-chlorobenzoylpiperidine series, the nature of the 4-position substituent on the piperidine ring critically determines both the magnitude and mechanism of target engagement. The Granchi et al. (2016) MAGL inhibitor optimization campaign demonstrated that even modest changes to the 4-substituent altered reversible inhibition potency by over 13-fold (from Ki = 8.6 μM to 0.65 μM) and could shift the inhibition modality [1]. Compound 866143-80-8 bears a sterically demanding and lipophilic (2,4-dichlorophenyl)sulfanyl methyl group at this position, which is chemically distinct from the 4-methoxyphenyl, 4-fluorobenzyl, or simple 4-hydroxyl substituents found in other members of the class. Additionally, the computed XLogP3 of 5.2 for 866143-80-8 substantially exceeds that of simpler 4-chlorobenzoylpiperidine analogs (typically XLogP3 ~3–4), which may confer differential membrane permeability, protein binding, and pharmacokinetic behavior [2]. These structural divergences mean that results obtained with generic 4-chlorobenzoylpiperidine or 4-(4-chlorophenyl)piperidin-4-ol analogs cannot be assumed to translate to compound 866143-80-8 in receptor binding, cellular activity, or in vivo pharmacology studies.

866143-80-8 – Quantitative Differentiation Evidence Against Structural Analogs and In-Class Candidates


866143-80-8 – X-Box-Binding Protein 1 Inhibitory Activity vs. Structural Analog SMR000179615 in MLSCN Screening

In an NIH Molecular Libraries Screening Centers Network (MLSCN) assay targeting human X-box-binding protein 1 (XBP1), compound 866143-80-8 (tested as MLS000326998 / SMR000179615) exhibited an IC50 of 10,000 nM [1]. The XBP1 target is implicated in the unfolded protein response (UPR) and ER stress pathways relevant to cancer and metabolic diseases. This quantitative result provides a baseline for XBP1-directed activity that can be compared with other benzoylpiperidine derivatives tested under identical assay conditions. No direct comparator IC50 from the same assay series was identified for close structural analogs, and this datum should therefore be considered screening-level evidence pending confirmatory dose-response studies.

XBP1 inhibition ER stress high-throughput screening

866143-80-8 – Antibacterial Target Engagement: PBP4 Inhibition vs. β-Lactamase Inhibitor Benchmark Compounds

Compound 866143-80-8 (registered as CHEMBL757155 in ChEMBL) was evaluated for inhibition of Penicillin-binding protein 4 (PBP4) from Staphylococcus aureus, yielding an IC50 of 15,000 nM [1]. PBP4 is a transpeptidase involved in peptidoglycan cross-linking and has been explored as an antibacterial target. By comparison, the β-lactamase inhibitor sulbactam and related penam sulfone acids reported in the same J. Med. Chem. article (Richter et al., 1996) exhibited IC50 values in the nanomolar to low micromolar range against class A and class C β-lactamases, though those compounds were not direct PBP4 comparators [1]. This IC50 value for 866143-80-8 is substantially weaker than typical β-lactam antibiotic target engagement (e.g., penicillin G shows IC50 < 100 nM against PBP2a in some assays), indicating that the compound is not a potent antibacterial agent but may serve as a structural probe for PBP4 ligand binding.

Penicillin-binding protein 4 Staphylococcus aureus antibacterial screening

866143-80-8 – Computed Lipophilicity (XLogP3 = 5.2) Differentiates It from Less Lipophilic 4-Chlorobenzoylpiperidine Analogs

The computed partition coefficient (XLogP3) for compound 866143-80-8 is 5.2, as reported by PubChem [1]. This is attributable to the presence of four chlorine atoms distributed across two aromatic rings (4-chlorobenzoyl and 2,4-dichlorophenyl) plus the sulfide linker. By contrast, the lead MAGL inhibitor compound CL6a — (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone — carries only one chlorine atom and lacks the sulfanyl methyl extension; its computed XLogP3 is approximately 3.2 [2]. The optimized MAGL inhibitor 17b (with a biphenyl moiety) has an estimated XLogP3 of ~4.5 [2]. The ~2 log-unit difference between 866143-80-8 and CL6a corresponds to a theoretical ~100-fold increase in lipophilic partitioning, which may affect membrane permeability, metabolic stability, and plasma protein binding.

lipophilicity XLogP3 permeability SAR

866143-80-8 – Physicochemical Differentiation: Boiling Point, Density, and pKa vs. 4-(4-Chlorophenyl)piperidin-4-ol Parent

The predicted physicochemical profile of 866143-80-8 includes a boiling point of 586.5±50.0 °C, a density of 1.46±0.1 g/cm³, and a pKa of 13.66±0.20 . In comparison, the simpler parent scaffold 4-(4-chlorophenyl)piperidin-4-ol (CAS 39512-49-7, MW 211.69 g/mol) has a melting point of 137–141 °C, a molecular weight less than half that of 866143-80-8, and a significantly lower predicted boiling point and density . The nearly twofold increase in molecular weight (430.8 vs. 211.7 g/mol) and the substantially higher boiling point reflect the addition of the 4-chlorobenzoyl amide and the (2,4-dichlorophenyl)sulfanyl methyl groups. The very high predicted pKa (13.66) indicates that the tertiary alcohol proton is extremely weakly acidic, meaning the compound will remain fully protonated at the hydroxyl position under all physiologically relevant pH conditions.

physicochemical properties thermal stability formulation

866143-80-8 – Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


XBP1-Mediated ER Stress Pathway Chemical Probe Development

The MLSCN screening result (IC50 = 10,000 nM against human XBP1) positions 866143-80-8 as a starting point for developing chemical probes targeting the IRE1α-XBP1 axis of the unfolded protein response [1]. Researchers investigating ER stress in cancer (e.g., multiple myeloma, pancreatic adenocarcinoma) or metabolic diseases may use this compound as a tool compound for preliminary target engagement studies, with the caveat that the micromolar potency necessitates further medicinal chemistry optimization to improve affinity and selectivity before use in cellular models.

Lipophilicity-Driven Pharmacokinetic Profiling in the 4-Chlorobenzoylpiperidine Series

With an XLogP3 of 5.2—substantially higher than the lead MAGL inhibitor CL6a (XLogP3 ≈ 3.2)—compound 866143-80-8 is well-suited as a high-lipophilicity reference compound within structure–property relationship (SPR) studies of 4-chlorobenzoylpiperidine derivatives [2]. It can be employed to evaluate the impact of increasing halogenation and sulfide linker incorporation on membrane permeability (e.g., PAMPA or Caco-2 assays), microsomal stability, and plasma protein binding, providing a benchmark against which more polar analogs can be compared.

Negative Control for Antibacterial PBP4 Screening Cascades

The weak PBP4 inhibitory activity (IC50 = 15,000 nM against S. aureus PBP4) makes 866143-80-8 a candidate for use as a low-potency comparator or negative reference compound in PBP4-focused antibacterial screening cascades [3]. When screening new chemical entities for PBP4 inhibition, this compound can serve as a threshold control to help define hit criteria and distinguish genuinely active compounds from non-specific binders.

Thermally Stable Intermediate for Late-Stage Functionalization Chemistry

The predicted high boiling point (586.5±50.0 °C) and defined density (1.46±0.1 g/cm³) of 866143-80-8 suggest good thermal stability, making it a viable intermediate for high-temperature amide coupling, sulfanyl methylation, or nucleophilic aromatic substitution reactions in medicinal chemistry synthesis workflows . Its tertiary alcohol and aryl chloride functionalities provide orthogonal handles for further derivatization without decomposition under elevated temperatures.

Quote Request

Request a Quote for 1-(4-chlorobenzoyl)-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.